molecular formula C24H52ClN B1213433 Tetrahexylammonium chloride CAS No. 5922-92-9

Tetrahexylammonium chloride

Cat. No. B1213433
CAS RN: 5922-92-9
M. Wt: 390.1 g/mol
InChI Key: ODTSDWCGLRVBHJ-UHFFFAOYSA-M
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Description

Tetrahexylammonium chloride is a quaternary ammonium compound with the molecular formula [CH3(CH2)5]4N(Cl) and a molecular weight of 390.13 .


Synthesis Analysis

Tetrahexylammonium chloride can be synthesized by the alkylation of triethylamine with ethyl chloride . It has been used in the preparation of hydrophobic eutectic solvents composed of menthol, tetrabutylammonium chloride, and tetrahexylammonium chloride as hydrogen-bond acceptors and trifluoroacetic acid and hexafluoroisopropanol as hydrogen-bond donors .


Molecular Structure Analysis

The molecular structure of Tetrahexylammonium chloride consists of a central nitrogen atom surrounded by four hexyl groups (CH3(CH2)5) and a chloride ion .


Chemical Reactions Analysis

Tetrahexylammonium chloride has been used in various chemical reactions. For instance, it has been used as a catalyst in the reaction of glycidyl methacrylate with carbon dioxide . It has also been used in the preparation of hydrophobic eutectic solvents .


Physical And Chemical Properties Analysis

Tetrahexylammonium chloride is a stable compound under normal temperatures and pressures . It has a molecular weight of 390.1 g/mol, and it does not form hydrogen bonds .

Scientific Research Applications

Catalyst in Polymerization

Tetrahexylammonium chloride has been used as a catalyst in the polymerization process. A soluble copolymer-supported catalyst containing pendant tetrahexylammonium chloride was synthesized by the radical copolymerization of p-chloromethylated styrene with styrene followed by the addition reaction of the resulting copolymer with trihexylamine .

Component in Hydrophobic Eutectic Solvents

Tetrahexylammonium chloride has been used as a component in the creation of hydrophobic eutectic solvents. These solvents were composed of menthol, tetrabutylammonium chloride, and tetrahexylammonium chloride as hydrogen-bond acceptors and trifluoroacetic acid and hexafluoroisopropanol as hydrogen-bond donors .

Extraction of Analytes

The hydrophobic eutectic solvents mentioned above were used for the extraction of analytes such as phthalates, parabens, and flavonoids. These solvents demonstrated considerably better overall extraction efficiency than conventional chlorinated solvents .

Dispersive Liquid–Liquid Microextraction

One of the solvents consisting of tetrahexylammonium chloride and trifluoroacetic acid was applied for dispersive liquid–liquid micro-extraction of four parabens from wastewater samples prior to HPLC analysis .

Sample Diluents for RP-HPLC Separations

The developed solvents, including those with tetrahexylammonium chloride, were examined as sample diluents for RP-HPLC separations .

Research on Cell Permeation

Tetrahexylammonium chloride has been used in research to develop a rapid, sensitive, and reliable method for the separation of phosphonodipeptide prodrugs and parent compounds to facilitate the evaluation of cell permeation using in vitro cell culture models .

Safety and Hazards

Tetrahexylammonium chloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to use it only under a chemical fume hood .

Future Directions

Tetrahexylammonium chloride has potential applications in the field of green chemistry, particularly in the development of hydrophobic eutectic solvents . These solvents could be used for the extraction of various compounds, offering a more environmentally friendly alternative to conventional solvents .

Mechanism of Action

Target of Action

Tetrahexylammonium chloride is a quaternary ammonium compound that primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action inhibits the normal function of the targets, leading to changes in the physiological processes they are involved in. For instance, blocking autonomic ganglia can affect the transmission of nerve signals, while blocking calcium- and voltage-activated potassium channels can influence muscle contraction.

Biochemical Pathways

The exact biochemical pathways affected by tetrahexylammonium chloride are still under investigation. It is known that the compound’s blocking action can disrupt the normal functioning of the targeted biochemical pathways, leading to downstream effects such as altered nerve signal transmission and muscle contraction .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to be soluble in both water and organic solvents . This solubility can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of tetrahexylammonium chloride’s action are largely dependent on its blocking action on its targets. By blocking autonomic ganglia and calcium- and voltage-activated potassium channels, the compound can alter nerve signal transmission and muscle contraction . These alterations can lead to various physiological effects.

Action Environment

The action, efficacy, and stability of tetrahexylammonium chloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its distribution within the body and its interaction with its targets . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and activity.

properties

IUPAC Name

tetrahexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTSDWCGLRVBHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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DSSTOX Substance ID

DTXSID00884201
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5922-92-9
Record name Tetrahexylammonium chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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Record name 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1)
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Record name Tetrahexylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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